

# non-deuterated 3,3'-Azanediylpropionic acid applications

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## Compound of Interest

Compound Name: 3,3'-Azanediylpropionic acid-d8

Cat. No.: B15140915

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## Abstract

Non-deuterated 3,3'-Azanediylpropionic acid, also known as 3,3'-Iminodipropionic acid (3,3'-IDPA), is a versatile organic compound with a growing number of applications across various scientific fields. Its unique structure, featuring both secondary amine and carboxylic acid functional groups, makes it a valuable building block in organic synthesis and material science. This technical guide provides a comprehensive overview of the core applications of 3,3'-Azanediylpropionic acid and its derivatives, with a particular focus on its burgeoning role in drug development as a scaffold for novel anticancer and antimicrobial agents. This document details the synthesis, experimental protocols, and mechanisms of action, presenting quantitative data in structured tables and visualizing complex pathways and workflows to facilitate understanding and further research.

## Chemical Properties and Synthesis

3,3'-Azanediylpropionic acid is a dicarboxylic acid with the chemical formula  $C_6H_{11}NO_4$ . It is structurally analogous to certain naturally occurring amino acids, which underpins its utility in biochemical and pharmaceutical research.<sup>[1]</sup>

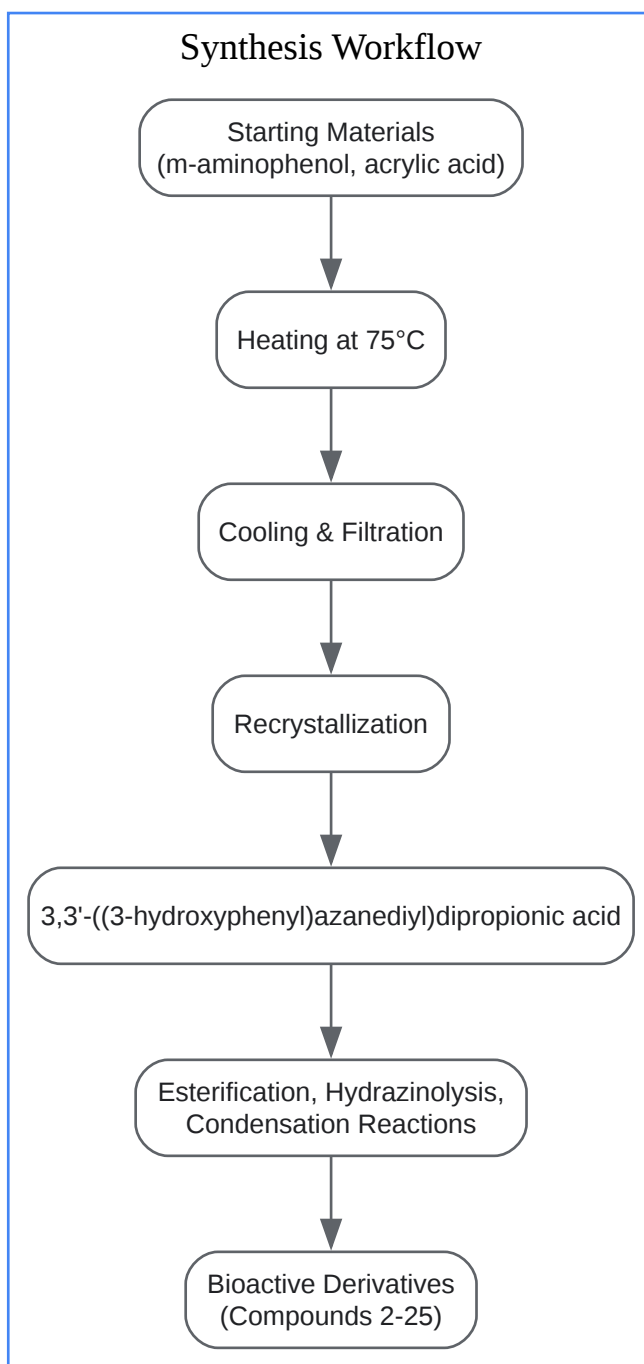
## Synthesis of 3,3'-Azanediylpropionic Acid Derivatives

A key application of 3,3'-Azanediylpropionic acid is as a precursor for the synthesis of more complex molecules. A notable example is the synthesis of 3,3'-((3-hydroxyphenyl)azanediyl)dipropionic acid, a core structure for various bioactive derivatives.

Experimental Protocol: Synthesis of 3,3'-((3-hydroxyphenyl)azanediyl)dipropionic Acid (Compound 2)[1]

- A mixture of m-aminophenol (5.45 g, 50 mmol), acrylic acid (10.81 g, 150 mmol), and water (5 mL) is prepared.
- The mixture is heated to 75 °C for 5 hours.
- After heating, the mixture is cooled.
- The resulting crystalline product is filtered off.
- The filtered product is washed with diethyl ether and then dried.
- Recrystallization from a water and ethanol mixture is performed to purify the final compound.

The following diagram illustrates the general synthesis workflow for creating bioactive derivatives from this core structure.



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General synthesis workflow for bioactive derivatives.

## Applications in Drug Development

The most significant and well-researched application of 3,3'-Azanediyl dipropionic acid derivatives is in the development of novel therapeutic agents, particularly in oncology and infectious diseases.

## Anticancer Activity

Derivatives of 3,3'-((3-hydroxyphenyl)azanediyl)dipropionic acid have demonstrated potent antiproliferative activity against chemotherapy-resistant cancer cell lines.<sup>[1][2][3][4][5]</sup> Notably, compounds designated as 5, 6, and 25 have shown significant cytotoxicity in cisplatin-resistant FaDu (human head and neck cancer) cells.<sup>[1][3]</sup>

### Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values for the most promising derivatives against FaDu and non-cancerous HEK293T cells.

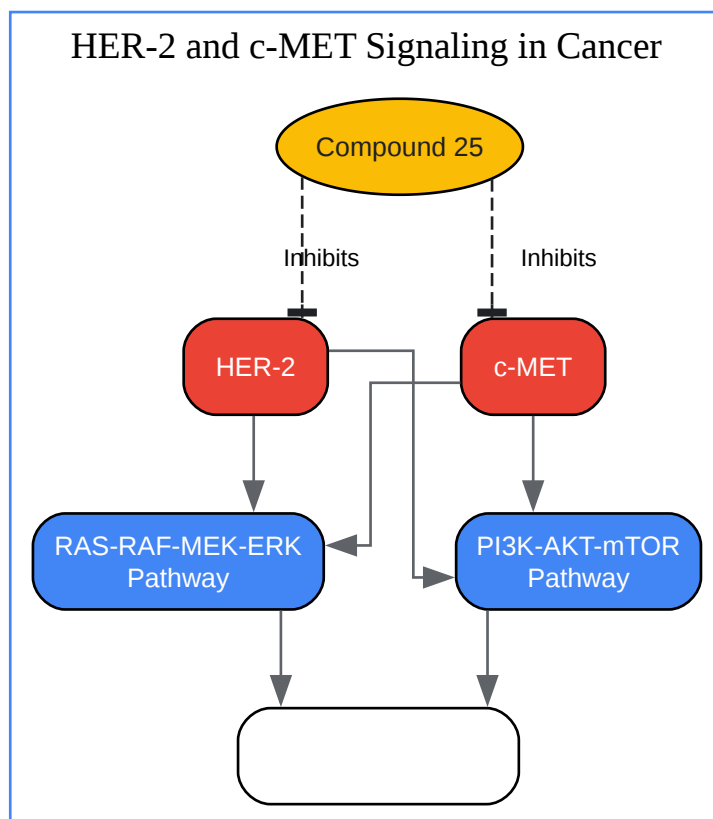
Compound	FaDu IC <sub>50</sub> (μM) <sup>[3]</sup>	HEK293T IC <sub>50</sub> (μM) <sup>[3]</sup>
5	1.8 ± 0.1	> 100
6	2.5 ± 0.2	> 100
25	1.2 ± 0.1	> 100
Cisplatin	8.2 ± 0.5	15.6 ± 1.2
Doxorubicin	0.9 ± 0.1	1.2 ± 0.1

These results highlight the high potency and selectivity of these compounds for cancer cells over non-cancerous cells.

### Mechanism of Action: Targeting HER-2 and c-MET Signaling Pathways

In silico modeling has revealed that compound 25 interacts with the HER-2 (Human Epidermal Growth Factor Receptor 2) and c-MET (Mesenchymal-Epithelial Transition factor) receptor tyrosine kinases.<sup>[1][5]</sup> Both HER-2 and c-MET are well-established oncogenes, and their signaling pathways are crucial for cancer cell proliferation, survival, and metastasis.<sup>[6]</sup> The crosstalk between these two pathways is a known mechanism of therapeutic resistance.<sup>[2][6]</sup>

The diagram below illustrates the simplified, interconnected HER-2 and c-MET signaling pathways and the putative point of inhibition by compound 25.



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Inhibition of HER-2 and c-MET pathways by Compound 25.

Experimental Protocol: MTT Assay for Cell Viability<sup>[7][8][9]</sup>

The antiproliferative effects of the synthesized compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** FaDu or other target cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in an incubator at 37°C and 5% CO<sub>2</sub>.
- **Drug Treatment:** The cells are treated with various concentrations of the test compounds, positive controls (e.g., cisplatin, doxorubicin), and a vehicle control.
- **Incubation:** The plates are incubated for a specified period, typically 24 to 72 hours.

- **MTT Addition:** 10-20  $\mu\text{L}$  of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
- **Formazan Solubilization:** The culture medium is removed, and 100-150  $\mu\text{L}$  of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- **Data Analysis:** The IC50 values are calculated from the dose-response curves.

## Antimicrobial Activity

Derivatives of 3,3'-Azanediyl dipropionic acid have also been investigated for their activity against multidrug-resistant (MDR) bacterial pathogens.<sup>[1][3][5]</sup> Compounds containing 4-nitrophenyl, 1-naphthyl, and 5-nitro-2-thienyl groups have demonstrated enhanced activity against Gram-positive pathogens such as *Staphylococcus aureus* and *Enterococcus faecalis*.<sup>[1]</sup>

### Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various bacterial strains.

Compound	<i>S. aureus</i> (MRSA) MIC ( $\mu\text{g/mL}$ ) <sup>[10]</sup>	<i>E. faecalis</i> (VRE) MIC ( $\mu\text{g/mL}$ ) <sup>[10]</sup>	<i>E. coli</i> MIC ( $\mu\text{g/mL}$ ) <sup>[10]</sup>	<i>P. aeruginosa</i> MIC ( $\mu\text{g/mL}$ ) <sup>[10]</sup>
14	1-8	0.5-2	8-64	8-64
15	1-8	0.5-2	8-64	8-64
16	1-8	0.5-2	8-64	8-64

## Other Potential Applications

While drug development is a primary focus, 3,3'-Azanediylidipropionic acid and its derivatives have potential in other fields.

## Material Science

The bifunctional nature of 3,3'-IDPA makes it a candidate for the development of novel polymers. Its amine and carboxylic acid groups allow for polymerization into polyamides and polyesters. These polymers may exhibit biocompatibility, making them suitable for applications in drug delivery systems and tissue engineering.

## Environmental Science

3,3'-IDPA has been explored as a chelating agent, capable of binding to and removing metal ions from aqueous solutions. This property could be valuable in environmental remediation efforts to address heavy metal contamination. The efficiency of chelation is dependent on the pH of the solution and the specific metal ion.

## Conclusion

Non-deuterated 3,3'-Azanediylidipropionic acid is a versatile chemical scaffold with significant potential, most notably in the field of drug development. Its derivatives have demonstrated promising anticancer and antimicrobial activities, with specific compounds showing high potency against drug-resistant cell lines and pathogens. The ability of these compounds to interact with key signaling pathways such as HER-2 and c-MET opens new avenues for targeted therapies. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will likely lead to the development of new and effective therapeutic agents. The potential applications in material and environmental science also warrant further investigation. This guide provides a foundational understanding for researchers and professionals looking to explore the diverse applications of this valuable compound.

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